6-Methoxyoxindole
Overview
Description
6-Methoxyoxindole, also known as 6-methoxy-1H-indole-2,3-dione, is an indole derivative that has shown promising biological activities1. It is a semisynthetic compound that has been extensively studied for its diverse biological properties1. The molecular formula is C9H9NO22.
Synthesis Analysis
6-Methoxyoxindole derivatives have been utilized in the synthesis of bioactive compounds, such as strychnofoline, which has anticancer activity3. The synthesis of strychnofoline from 6-methoxytryptamine exemplifies the importance of 6-Methoxyoxindole derivatives in pharmaceutical chemistry3.
Molecular Structure Analysis
The molecular structure of 6-Methoxyoxindole can be represented by the SMILES string COc1ccc2c(c1)NC(=O)C2
2. The molecular weight is 163.173 Da2.
Chemical Reactions Analysis
6-Methoxyoxindole has been used in the preparation of various compounds with potential biological activities. These include tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators4, indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors4, and diindolyloxyindoles as anticancer agents4.
Physical And Chemical Properties Analysis
6-Methoxyoxindole has a molecular weight of 163.173 Da2. The melting point is 160-161 °C2 and the boiling point is 342.3 °C2. It appears as a brown solid2.
Scientific Research Applications
Anticonvulsant Properties
6-Methoxyoxindole derivatives have been studied for their anticonvulsant effects. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline was tested against audiogenic and electroconvulsive seizures in mice. This compound was found to attenuate both types of behavioral seizures and influenced serotonin levels in the brain, suggesting a serotonergic involvement in seizure control (Buckholtz, 1975).
Inhibition of Biological Pathways
Studies have identified compounds structurally related to 6-Methoxyoxindole with inhibitory activities on biological pathways. For example, 6-Hydroxy-9'-methoxystaurosporinone, a bisindole alkaloid, exhibited hedgehog signal inhibitory activity (Shintani et al., 2010). Similarly, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 6-Methoxyoxindole, have shown potential in inhibiting tubulin polymerization, a critical process in cell division (Gastpar et al., 1998).
Role in Metabolism and Biological Activities
The metabolism of isomeric methoxyoxindoles has been explored, with studies showing their transformation into phenolic metabolites through processes like O-demethylation and hydroxylation (Beckett & Morton, 1966). Additionally, compounds like 6-methoxy-2-benzoxazolinone, structurally related to 6-Methoxyoxindole, demonstrated antifungal and anti-HIV reverse transcriptase activities, highlighting the diverse biological activities of these compounds (Wang & Ng, 2002).
Neuromodulatory Effects in the Retina
6-Methoxyoxindole derivatives, such as 6-Methoxy-tetrahydro-β-carboline, have been identified in the human retina. These compounds are suggested to act as neuromodulators, indicating their potential role in visual processing (Leino, 1984).
Photoreceptor Metabolism
Studies have shown that methoxyindoles, including 6-Methoxyoxindole derivatives, can activate roddisk shedding in the retina, suggesting a link between these compounds and photoreceptor metabolism (Besharse & Dunis, 1983).
Fluorescence Applications
6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore with properties useful in biomedical analysis. This compound demonstrates strong fluorescence in a wide pH range and has been applied as a fluorescent labeling reagent (Hirano et al., 2004).
Synthesis of Bioactive Compounds
6-Methoxyoxindole derivatives have been utilized in the synthesis of bioactive compounds, such as strychnofoline, which has anticancer activity. The synthesis of strychnofoline from 6-methoxytryptamine exemplifies the importance of 6-Methoxyoxindole derivatives in pharmaceutical chemistry (Yu et al., 2018).
Material Hardening
In the field of material science, studies have shown that the hardness of organic solids, such as pharmaceuticals, can be engineered through the addition of 6-methoxy tautomers, a concept known as solid-solution strengthening (Mishra et al., 2015).
Pharmacological Activities
Scopoletin, a compound structurally related to 6-Methoxyoxindole, has been the subject of various pharmacological studies, showing potential in areas such as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities (Antika et al., 2022).
Inhibition of Inflammatory Cytokines
Scopoletin has also been studied for its ability to inhibit the production of inflammatory cytokines, indicating its potential in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).
Antimicrobial Properties
Indolequinones, such as 6-methoxyindole-4,7-quinone, derived from marine organisms like the muricid gastropod Drupella fragum, have demonstrated moderate antimicrobial activities, further underscoring the diverse biological applications of 6-Methoxyoxindole and its derivatives (Fukuyama et al., 1998).
Safety And Hazards
Future Directions
6-Methoxyoxindole has been extensively studied due to its potential applications in the field of synthetic organic chemistry1. It is a member of the oxindole family, which has a wide range of uses in pharmaceuticals, agrochemicals, and other industries1. Its unique properties make it an ideal candidate for a variety of applications1.
properties
IUPAC Name |
6-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQGUGIJKUSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383153 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyoxindole | |
CAS RN |
7699-19-6 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyoxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.